The indazole ring structure is present in several FDA-approved medications []. Due to this shared core, 4,6-Dichloro-1H-indazole could be of interest for researchers investigating novel drugs. Its chlorine substitutions might influence its biological properties compared to other indazole derivatives.
Chlorine atoms can modify the electronic properties of molecules. This, in turn, can affect how they interact with light and other stimuli. 4,6-Dichloro-1H-indazole could potentially be investigated for its role in the development of functional materials with specific optoelectronic properties.
4,6-Dichloro-1H-indazole is a heterocyclic organic compound with the molecular formula CHClN and a molecular weight of approximately 187.03 g/mol. This compound features a fused bicyclic structure that includes both an indazole and dichloro substituents at the 4 and 6 positions, which contributes to its unique chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.
Research has indicated that 4,6-dichloro-1H-indazole exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biochemical pathways. Specifically, compounds containing indazole moieties have shown promise in:
Several methods exist for synthesizing 4,6-dichloro-1H-indazole:
4,6-Dichloro-1H-indazole finds applications across various fields:
Interaction studies involving 4,6-dichloro-1H-indazole have focused on its binding affinities with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 4,6-dichloro-1H-indazole. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Indazole | Basic indazole structure | Found in various natural products |
| 5-Chloro-1H-indazole | Chlorine at position 5 | Exhibits different biological activities |
| 2-Methyl-1H-indazole | Methyl group at position 2 | Enhanced lipophilicity |
| 4-Bromo-1H-indazole | Bromine at position 4 | Potentially different reactivity profiles |
The uniqueness of 4,6-dichloro-1H-indazole lies in its specific chlorination pattern which enhances its reactivity and potential biological activity compared to other similar compounds.
4,6-Dichloro-1H-indazole is systematically named according to IUPAC guidelines as 4,6-dichloro-1H-indazole, reflecting the positions of chlorine substituents on the indazole core. The compound’s CAS registry number (885519-58-4) and MDL identifier (MFCD07781384) are standardized across commercial and academic databases. Its molecular structure comprises a bicyclic aromatic system with two chlorine atoms at the 4- and 6-positions, as confirmed by SMILES notation (ClC1=CC2=C(C=NN2)C(Cl)=C1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄Cl₂N₂ | |
| Molecular Weight | 187.03 g/mol | |
| Boiling Point | 344.0±22.0°C (760 mmHg) | |
| Storage Conditions | Room temperature | |
| Purity (Commercial) | 95–97% |
The compound’s planar structure and electron-withdrawing chlorine atoms enhance its reactivity in cross-coupling reactions, making it a preferred substrate for functionalization. Alternate names, such as 4,6-dichloroindazole, appear in supplier catalogs, though the IUPAC designation remains authoritative.
Indazoles were first synthesized in 1883 by Emil Fischer via cyclization of o-hydrazinocinnamic acid. However, the specific development of 4,6-dichloro-1H-indazole emerged much later, paralleling advances in halogenation techniques and heterocyclic chemistry in the mid-20th century. Early studies focused on indazole’s pharmacological potential, but the introduction of chlorine substituents expanded its utility in materials science and agrochemicals.
The compound’s commercial availability by the early 2000s (e.g., Moldb, Sigma-Aldrich listings) marked a turning point, enabling its use in high-throughput synthesis and drug discovery. For example, its role in synthesizing kinase inhibitors became evident in the 2010s, as researchers exploited its ability to modulate protein-binding interactions. Historical patent analyses reveal a surge in applications for cancer and inflammation therapeutics, underscoring its transition from a laboratory curiosity to a strategic synthetic intermediate.
In modern organic chemistry, 4,6-dichloro-1H-indazole is prized for its dual functionality: the indazole core participates in π-π stacking interactions, while chlorine atoms facilitate regioselective substitutions. Key applications include:
A representative synthesis route involves copper(II)-mediated cyclization of 2-azidobenzaldehyde derivatives, achieving yields >80% under optimized conditions. Recent innovations, such as flow chemistry protocols, have further reduced reaction times and improved scalability.
$$
\text{4,6-Dichloro-1H-indazole} \xrightarrow[\text{Cu(OAc)2}]{\text{R-NH}2} \text{N-Alkylated Indazoles} \quad \text{}$$